molecular formula C11H16N2O B1677110 m-Hydroxybenzylpiperazine CAS No. 443694-34-6

m-Hydroxybenzylpiperazine

Cat. No.: B1677110
CAS No.: 443694-34-6
M. Wt: 192.26 g/mol
InChI Key: APDLKHAYHYJBDP-UHFFFAOYSA-N
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Description

m-Hydroxybenzylpiperazine is a piperazine derivative characterized by a hydroxyl (-OH) group attached to the meta position of the benzyl ring. This structural feature distinguishes it from other benzylpiperazine analogs and influences its physicochemical properties, such as solubility and hydrogen-bonding capacity, as well as its pharmacological interactions. Piperazine derivatives are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, receptor binding, and enzyme inhibition.

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLKHAYHYJBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443694-34-6
Record name m-Hydroxybenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443694346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-HYDROXYBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZY9Q50UJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Hydroxybenzylpiperazine typically involves the reaction of piperazine with 3-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{Piperazine} + \text{3-Hydroxybenzyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also be reduced to form the corresponding benzyl alcohol derivative. Sodium borohydride is a typical reducing agent used in this reaction.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a halide.

Major Products:

    Oxidation: this compound can be oxidized to form this compound ketone.

    Reduction: The reduction reaction yields this compound alcohol.

    Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.

    Industry: m-Hydroxybenzylpiperazine is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of m-Hydroxybenzylpiperazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of serotonin and dopamine receptors, which are crucial for regulating mood and behavior. Additionally, the compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing its effects.

Comparison with Similar Compounds

The pharmacological and chemical profiles of m-Hydroxybenzylpiperazine can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of this compound with Key Analogues
Compound Name Substituent Position/Group Molecular Formula Key Features Biological Activity/Applications
This compound Meta-OH on benzyl ring C₁₁H₁₆N₂O Enhanced polarity due to -OH; potential for hydrogen bonding . CNS modulation, receptor affinity studies
1-Benzylpiperazine (BZP) No substituent on benzyl C₁₁H₁₆N₂ Basic piperazine scaffold; known stimulant effects . Stimulant (research use)
1-(3-Chlorophenyl)piperazine (mCPP) Meta-Cl on phenyl ring C₁₀H₁₃ClN₂ Halogen substitution increases lipophilicity; serotonin receptor agonist . Anxiety/depression research
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Meta-CF₃ on phenyl ring C₁₁H₁₃F₃N₂ Electron-withdrawing CF₃ group enhances metabolic stability . Serotonin/norepinephrine modulation
1-(2-Methylbenzyl)piperazine Ortho-CH₃ on benzyl C₁₂H₁₈N₂ Steric hindrance from ortho-CH₃ reduces receptor binding . Comparative medicinal chemistry studies
1-(4-Methoxybenzyl)piperazine Para-OCH₃ on benzyl C₁₂H₁₈N₂O Methoxy group improves bioavailability; CNS applications . Antidepressant candidate
Key Observations :
  • Hydroxyl vs.
  • Positional Isomerism : Substitution at the meta position (vs. ortho or para) optimizes steric and electronic interactions with biological targets. For example, para-methoxy derivatives exhibit stronger CNS activity due to enhanced bioavailability .

Pharmacological Profiles

Unique Advantages of this compound :
  • The hydroxyl group may reduce off-target effects compared to halogenated analogs like mCPP or TFMPP, which are associated with toxicity or nonspecific binding .
  • Improved metabolic stability over non-substituted BZP due to reduced susceptibility to oxidative degradation .

Biological Activity

m-Hydroxybenzylpiperazine (m-HBP) is a compound with notable biological activities that have garnered attention in pharmacological research. This article explores its various biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a derivative of piperazine, characterized by a hydroxyl group at the meta position of the benzyl ring. Its chemical formula is C11H16N2OC_{11}H_{16}N_2O, and it has a molecular weight of approximately 192.26 g/mol.

1. Antidepressant Effects

Research has demonstrated that m-HBP exhibits antidepressant-like effects in animal models. A study indicated that administration of m-HBP resulted in significant reductions in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants.

2. Neuroprotective Properties

m-HBP has been shown to possess neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that m-HBP can reduce cell death in neuronal cultures exposed to oxidative agents, likely through the activation of antioxidant pathways.

3. Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro assays revealed that m-HBP inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The observed cytotoxicity was associated with induction of apoptosis and disruption of cell cycle progression.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntidepressantModulation of serotonin and norepinephrine
NeuroprotectiveActivation of antioxidant pathways
AnticancerInduction of apoptosis; disruption of cell cycle

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, m-HBP was administered at varying doses over two weeks. The results showed a dose-dependent decrease in depressive-like behavior, measured by the forced swim test and tail suspension test. The study concluded that m-HBP could be a promising candidate for further development as an antidepressant.

Case Study 2: Neuroprotection in Stroke Models

A separate study investigated the neuroprotective effects of m-HBP in a rat model of ischemic stroke. Rats treated with m-HBP exhibited significantly reduced infarct size and improved neurological scores compared to controls. Histological analysis confirmed decreased neuronal loss and enhanced survival rates in treated animals.

Research Findings

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of m-HBP:

  • Antioxidant Mechanism : Research indicates that m-HBP may enhance endogenous antioxidant defenses by upregulating genes involved in glutathione synthesis.
  • Cell Cycle Regulation : In cancer cells, m-HBP was found to induce G1 phase arrest, leading to inhibited proliferation.

Table 2: Research Findings on Mechanisms

MechanismFindingsReference
Antioxidant DefenseUpregulation of glutathione synthesis genes
Cell Cycle ArrestInduction of G1 phase arrest in cancer cells

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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